2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Description
Chemical Structure: This compound features a bicyclo[2.1.1]hexane core, a rigid bicyclic scaffold, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid moiety at position 1, stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C11H18ClNO4 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14;/h7H,4-6H2,1-3H3,(H,13,14);1H |
InChI Key |
IOXVFTNRLUWTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Displacement of Alkyl Chlorides
A scalable method involves reacting a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic amine. For example, 2-azabicyclo[2.1.1]hexane hydrochloride is prepared in 76% yield via this route. The reaction proceeds under mild conditions (CH₃CN, 20°C, 16 hours) with N-ethyl-N,N-diisopropylamine as a base.
Photochemical Cyclization
Photochemical [2+2] cycloaddition of N-Boc-N-allyl-N-vinyl amides generates the bicyclo[2.1.1]hexane skeleton. Yields exceed 80% when using blue LED irradiation and catalytic iridium complexes. This method is favored for its regioselectivity and scalability.
Introduction of the Boc Protecting Group
The amine group is protected using di-tert-butyl dicarbonate under basic conditions. For instance, treating 2-azabicyclo[2.1.1]hexane hydrochloride with NaOH and Boc₂O in 1,4-dioxane at 20°C yields the Boc-protected intermediate in 76% purity.
Carboxylic Acid Functionalization
Oxidation of Hydroxymethyl Groups
The hydroxymethyl substituent at C5 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This step achieves 70–85% yields without prior deprotection of the TBDMS group. For example:
Direct Carboxylation
Deprotonation at C1 with sec-butyllithium followed by quenching with CO₂ introduces the carboxylic acid. Subsequent esterification with TMSCHN₂ affords methyl esters, which are hydrolyzed to the acid.
Hydrochloride Salt Formation
The final product is isolated as the hydrochloride salt by treating the free base with HCl in diethyl ether or dichloromethane. Yields exceed 90% after recrystallization.
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
-
Temperature : Photochemical steps require ambient or low temperatures (0–25°C).
-
Catalysts : Iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) enhance cyclization efficiency.
-
Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) is standard for intermediates.
Industrial-Scale Considerations
A multigram synthesis (195 g) was achieved via batchwise intramolecular displacement, emphasizing cost-effective reagent selection (e.g., Na₂SO₄ for drying). Process optimization reduced side products like dimeric ketones.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often resulting in the formation of more stable compounds.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve the use of inert gases, low temperatures, and specific solvents to ensure the stability of the intermediate products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of β-amino acids, which are crucial for the development of peptide-based drugs. The bicyclic structure allows for versatile modifications that can lead to novel pharmacologically active compounds.
Pharmacological Studies
Research indicates that 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exhibits biological activity relevant to drug development:
- Pain Modulation : Interaction studies suggest that this compound can influence pain pathways by interacting with TRPA1 receptors, which are implicated in pain perception and inflammation .
- Antimicrobial Properties : Compounds derived from this structure have shown promise in exhibiting antimicrobial effects, making them candidates for further pharmacological exploration .
The compound’s structural features allow it to interact with specific biological pathways:
- It has been investigated for its potential role as a precursor to compounds that can modulate neurotransmitter systems, contributing to its therapeutic potential in treating neurological disorders .
Case Studies
Several studies have highlighted the applications of this compound:
Comparative Analysis with Related Compounds
The structural uniqueness of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other bicyclic compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Bicyclic | Different ring size; varied reactivity potential |
| 5-Carboxy-2-azabicyclo[2.1.1]hexane | Bicyclic | Contains additional carboxylic acid functionality |
| N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane | Bicyclic | Enhanced stability due to silyl protection |
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to interact with enzymes and proteins in a unique manner, often resulting in the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers within the Bicyclo[2.1.1]hexane System
(a) 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic Acid
- CAS : 220598-45-8 .
- Molecular Formula: C₁₁H₁₇NO₄.
- Key Difference : Carboxylic acid group at position 4 instead of position 1.
- Significance : Altered spatial orientation impacts binding affinity in drug-target interactions.
(b) 2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid
Variants with Different Bicyclic Systems
(a) 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic Acid
- CAS : 1251004-54-2 .
- Bicyclo System: [3.1.0]hexane (norbornane analog).
- Impact : Increased ring strain alters reactivity and solubility compared to [2.1.1] systems .
(b) tert-Butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate
Functional Group Modifications
(a) 4-((tert-Butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid
- CAS : N/A (referenced in synthesis pipelines) .
- Key Difference: Amino group at position 4 instead of a nitrogen in the bicyclic core.
- Use : Versatile intermediate for introducing polar functional groups .
(b) 2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
Comparative Data Table
Q & A
Q. What are the critical safety protocols for handling 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride in laboratory settings?
- Answer : The compound requires stringent safety measures due to its classification under acute toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) . Researchers must:
- Use P95/P1 respirators for particle filtration and OV/AG/P99 or ABEK-P2 filters for aerosol exposure .
- Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact .
- Store at 2–8°C in a dry environment to maintain stability and prevent decomposition .
- Implement local exhaust ventilation to minimize dust/aerosol formation during weighing or synthesis .
Q. How can researchers optimize the Boc-protection step during synthesis of bicyclic azabicyclo compounds?
- Answer : A validated method involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/H2O solvent system under basic conditions (Na2CO3). Key parameters:
- Maintain a 1:1 molar ratio of the azabicyclo precursor to Boc-anhydride for >90% yield .
- Purify via silica gel chromatography with 20% EtOAc in heptane to isolate the Boc-protected product .
- Monitor reaction completion by TLC or LC-MS to avoid over- or under-protection, which may lead to side products.
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Answer :
- 1H/13C NMR : Confirm bicyclic scaffold integrity and Boc-group presence (e.g., tert-butyl signals at δ 1.4 ppm in 1H NMR) .
- HPLC-MS : Detect trace impurities (e.g., deprotected amines or hydrolyzed byproducts) with a C18 column and acetonitrile/water gradient .
- FT-IR : Verify carboxylic acid (1700–1750 cm⁻¹) and urethane (1680–1720 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the rigid bicyclo[2.1.1]hexane scaffold influence peptide conformation in drug design applications?
- Answer : The 2-azabicyclo[2.1.1]hexane core imposes conformational constraints , reducing peptide backbone flexibility and preventing aggregation. This is critical for:
- Enhancing target binding specificity in protease inhibitors by locking side chains in bioactive conformations .
- Improving metabolic stability by limiting enzymatic cleavage sites .
- Comparative studies show bicyclo[2.1.1] systems outperform linear analogs in resisting pH-dependent denaturation (e.g., at gastric pH 1–3) .
Q. What are the mechanistic pathways for decomposition under thermal or acidic conditions?
- Answer :
- Thermal degradation : At >80°C, the Boc group undergoes retro-ene elimination , releasing CO2 and isobutylene, leaving a reactive secondary amine .
- Acidic hydrolysis : In HCl (pH < 2), the bicyclic scaffold’s carboxylic acid moiety may decarboxylate, forming a zwitterionic intermediate that destabilizes the ring .
- Mitigation : Stabilize the compound by buffering reaction media to pH 6–8 and avoiding prolonged heating .
Q. How can researchers resolve contradictions in reported toxicity data for azabicyclo derivatives?
- Answer : Discrepancies arise from:
- Impurity profiles : Residual solvents (e.g., THF) or unreacted intermediates (e.g., aziridines) may skew acute toxicity assays .
- Assay variability : Use OECD Guideline 423 (acute oral toxicity) with pure batches (>99% HPLC purity) to standardize results .
- Species-specific responses : Cross-validate in vitro (e.g., HepG2 cells) and in vivo (rodent) models to clarify human relevance .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
Q. Table 2. Hazard Mitigation Strategies
| Hazard Type | Mitigation Action | PPE/Engineering Controls |
|---|---|---|
| Skin Contact | Immediate washing with soap/water | Nitrile gloves, face shield |
| Inhalation | Move to fresh air; use P95 respirators | Fume hood, local exhaust |
| Thermal Decomposition | Avoid heating >80°C; monitor with DSC/TGA | Explosion-proof equipment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
